(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine
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Overview
Description
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two benzyloxy groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl alcohol.
Protection of Hydroxyl Groups: The hydroxyl groups of benzyl alcohol are protected using benzyl chloride in the presence of a base like sodium hydroxide.
Formation of Pyrrolidine Ring: The protected benzyl alcohol is then reacted with pyrrolidine under specific conditions to form the pyrrolidine ring.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid: A similar compound with an additional carboxylic acid group.
(2S,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexanone: A compound with multiple benzyloxy groups and a cyclohexanone ring.
4’-O-Benzyloxy (3S,4S)-Ezetimibe: A derivative of ezetimibe with a benzyloxy group.
Uniqueness
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
880497-83-6 |
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Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(3S,4S)-1-phenyl-3,4-bis(phenylmethoxy)pyrrolidine |
InChI |
InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)18-26-23-16-25(22-14-8-3-9-15-22)17-24(23)27-19-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2/t23-,24-/m0/s1 |
InChI Key |
BPZWFSHEAIPBHJ-ZEQRLZLVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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